An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)-1-methylbenzene
An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)-1-methylbenzene
This technical guide provides a comprehensive overview of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and handling.
Chemical Identity and Properties
2-Bromo-4-(bromomethyl)-1-methylbenzene is a disubstituted toluene derivative containing two bromine atoms. Its unique structure makes it a valuable reagent for introducing the 2-bromo-4-methylbenzyl moiety into various molecular frameworks.
Table 1: Physicochemical Properties of 2-Bromo-4-(bromomethyl)-1-methylbenzene
| Property | Value | Source |
| CAS Number | 259231-26-0 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| IUPAC Name | 2-bromo-4-(bromomethyl)-1-methylbenzene | [1] |
| Synonyms | 4-methyl-3-bromobenzylbromide, 3-bromo-4-methylbenzyl bromide | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)CBr)Br | [1] |
| InChI Key | LWQPVINTIOVYLW-UHFFFAOYSA-N | [1] |
| Physical Form | Solid or liquid | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
Experimental Protocols: Synthesis
The synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene typically involves the radical bromination of the methyl group of 2-bromo-p-xylene. A common method employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Protocol: Synthesis via Radical Bromination
This protocol is based on established methods for the benzylic bromination of substituted toluenes.[3][4]
Materials:
-
2-Bromo-p-xylene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.05 equivalents)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Chloroform
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-p-xylene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to yield pure 2-Bromo-4-(bromomethyl)-1-methylbenzene.
Applications in Research and Development
2-Bromo-4-(bromomethyl)-1-methylbenzene is not typically an end-product but rather a versatile building block in organic synthesis. The presence of two reactive sites—the aryl bromide and the benzyl bromide—allows for selective and sequential reactions.
-
Aryl Bromide: The C-Br bond on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
-
Benzyl Bromide: The -CH₂Br group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the attachment of the 2-bromo-4-methylbenzyl group to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Safety and Handling
As with many brominated organic compounds, 2-Bromo-4-(bromomethyl)-1-methylbenzene requires careful handling to minimize exposure and ensure safety.
Table 2: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere and protect from moisture.[5] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and amines.[5] |
| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |
| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. |
| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) for the material before use and follow all institutional safety protocols.
References
- 1. 2-Bromo-4-(bromomethyl)-1-methylbenzene | C8H8Br2 | CID 22266168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 [sigmaaldrich.com]
- 3. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.es [fishersci.es]
- 6. spectrumchemical.com [spectrumchemical.com]
